Lipophilicity Differentiation: Computed LogP of 4-Chloro-3-(trifluoromethoxy)phenylacetic Acid vs. Unsubstituted Phenylacetic Acid
The introduction of the 4-chloro and 3-trifluoromethoxy substituents significantly increases the lipophilicity of the phenylacetic acid core. For 4-Chloro-3-(trifluoromethoxy)phenylacetic acid, the computed LogP is 2.8657 . This can be compared to the LogP of unsubstituted phenylacetic acid, which is approximately 1.41 [1]. This difference of +1.46 LogP units quantifies the substantial increase in lipophilicity, a critical parameter for membrane permeability and metabolic stability in drug candidates .
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | 2.8657 |
| Comparator Or Baseline | Unsubstituted phenylacetic acid, computed LogP = 1.41 |
| Quantified Difference | ΔLogP = +1.46 (approximately 29-fold increase in partition coefficient) |
| Conditions | Computational prediction based on molecular structure [REFS-1, REFS-2]. |
Why This Matters
This increased lipophilicity directly influences the compound's utility as a building block for designing molecules with improved passive membrane permeability and potential for enhanced oral bioavailability.
- [1] PubChem. (2026). Compound Summary for CID 999: Phenylacetic acid. Computed Properties: XLogP3 1.4. National Center for Biotechnology Information. View Source
